3-[2-Carboxyethyl(1,3,4-thiadiazol-2-yl)amino]propanoic acid
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Overview
Description
3-[2-Carboxyethyl(1,3,4-thiadiazol-2-yl)amino]propanoic acid is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Carboxyethyl(1,3,4-thiadiazol-2-yl)amino]propanoic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 1,3,4-thiadiazole-2-thiol with 3-bromopropanoic acid in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetone. The reaction mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production of thiadiazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
3-[2-Carboxyethyl(1,3,4-thiadiazol-2-yl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The carboxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives .
Scientific Research Applications
3-[2-Carboxyethyl(1,3,4-thiadiazol-2-yl)amino]propanoic acid has several scientific research applications, including:
Medicinal Chemistry: Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.
Agriculture: These compounds are used as plant growth regulators and pesticides due to their biological activity.
Materials Science: Thiadiazole derivatives are explored for their use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[2-Carboxyethyl(1,3,4-thiadiazol-2-yl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives can disrupt DNA replication processes, inhibit enzyme activity, and interfere with cellular signaling pathways. These interactions lead to the inhibition of bacterial and cancer cell growth, making them effective antimicrobial and anticancer agents .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds have similar structures but contain an oxygen atom instead of sulfur.
1,2,4-Triazole Derivatives: These compounds have a similar five-membered ring structure with three nitrogen atoms.
Uniqueness
3-[2-Carboxyethyl(1,3,4-thiadiazol-2-yl)amino]propanoic acid is unique due to its specific substitution pattern and the presence of both carboxyethyl and thiadiazole moieties. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[2-carboxyethyl(1,3,4-thiadiazol-2-yl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c12-6(13)1-3-11(4-2-7(14)15)8-10-9-5-16-8/h5H,1-4H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELCEYSWXLOVLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)N(CCC(=O)O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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